2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a chromeno-pyrrole-dione core substituted with a 4-methoxyphenyl group at the 1-position and a furan-2-ylmethyl group at the 2-position. This compound is part of a broader library of 223 analogs synthesized for drug discovery, with substituents tailored to modulate bioactivity and physicochemical properties .
Properties
Molecular Formula |
C23H17NO5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17NO5/c1-27-15-10-8-14(9-11-15)20-19-21(25)17-6-2-3-7-18(17)29-22(19)23(26)24(20)13-16-5-4-12-28-16/h2-12,20H,13H2,1H3 |
InChI Key |
YRYSKVVJHWAFAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
The compound's solubility, stability, and reactivity are critical for its applications in biological systems. The presence of the furan and methoxy groups enhances its lipophilicity, which may influence its absorption and distribution in biological tissues.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For example:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. This mechanism is crucial for developing new cancer therapies.
- In Vitro Studies : A study evaluated the cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated significant cytotoxicity with varying IC50 values depending on structural modifications.
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | MCF-7 | 5.36 |
| B | HepG2 | 10.10 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Antibacterial Activity : Compounds with similar structures have been shown to be effective against Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance this activity.
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| C | Staphylococcus aureus | 32 |
| D | Escherichia coli | 47.5 |
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anticancer Study : A series of derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin.
- Antimicrobial Research : In another study, derivatives were tested for their antibacterial properties. The results showed that modifications to the phenyl ring improved efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Diversity : The 1-position typically hosts aryl groups (e.g., methoxy-, hydroxy-, or halogen-substituted phenyl), while the 2-position accommodates alkyl or heteroaromatic groups (e.g., thiadiazolyl, hydroxyethyl). These modifications influence electronic properties, solubility, and bioactivity .
- Synthetic Yields : Yields range from 43% to 86%, with furan-containing derivatives achieving ~62% under optimized conditions . Reactions tolerate diverse substituents, including electron-donating (methoxy) and electron-withdrawing (chloro) groups .
Physicochemical Properties
- Melting Points: Analogs with hydroxyl or chloro substituents exhibit higher melting points (e.g., 276–279°C for 7-chloro-furan derivatives) due to hydrogen bonding and crystallinity.
- Spectroscopic Data :
- IR : Stretching frequencies for carbonyl groups (C=O) appear at ~1650–1710 cm⁻¹, consistent across analogs .
- NMR : The 1H NMR of the target compound’s furan moiety shows characteristic peaks at δ 6.25–6.39 ppm (furan protons), distinct from thiadiazole (δ 7.59 ppm in AV-C) or morpholine derivatives .
Biological Activity
2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with a complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, including antioxidant properties and possible therapeutic applications against various diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.5 g/mol. The unique structural features include a furan ring, a methoxyphenyl group, and a chromeno-pyrrole moiety, which contribute to its biological activity.
Antioxidant Activity
Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity was assessed using various in vitro assays, showing that the compound can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. Studies have shown that related compounds can inhibit the main protease (Mpro) of the virus, suggesting potential as therapeutic agents in COVID-19 treatment . The mechanism involves binding to the active site of the protease and preventing viral replication.
Cytotoxicity
In vitro cytotoxicity studies revealed that the compound exhibits low cytotoxic effects on various cell lines. For instance, in Vero and MDCK cells, the CC50 values were reported to be greater than 100 µM, indicating a favorable safety profile for further development .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing libraries of 1,2-dihydrochromeno[2,3-c]pyrroles using multicomponent reactions. The resulting compounds demonstrated promising biological activities, including antioxidant and potential anticancer effects .
- Mechanistic Studies : Computational modeling has been employed to analyze the interaction of chromeno[2,3-c]pyrroles with biological targets. These studies provide insights into how structural modifications can enhance biological activity and selectivity against specific targets .
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Answer:
The compound is typically synthesized via multi-component reactions involving chromene and pyrrole precursors. Key steps include:
- Condensation reactions between substituted benzaldehydes, primary amines, and diketones under basic conditions (e.g., NaH in DMF) .
- Use of furan-2-ylmethyl and 4-methoxyphenyl substituents introduced via nucleophilic substitution or Friedel-Crafts alkylation .
- One-pot protocols (e.g., combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and amines) to streamline synthesis and reduce purification steps .
- Optimization of reaction conditions : Polar solvents (DMF, ethanol), controlled temperatures (60–80°C), and catalysts (e.g., p-toluenesulfonic acid) improve yields (65–85%) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Analytical techniques are critical:
- NMR spectroscopy (¹H/¹³C) confirms substituent positions, aromaticity, and hydrogen bonding patterns .
- HPLC (≥95% purity) and TLC monitor reaction progress and byproduct formation .
- X-ray crystallography resolves 3D conformation, particularly the fused chromeno-pyrrole system and substituent orientations .
- Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., ~451.9 g/mol for analogs) .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Discrepancies often arise from:
- Substituent-specific effects : The furan group enhances electrophilicity , favoring interactions with microbial enzymes, while the methoxyphenyl moiety may modulate kinase inhibition in cancer cells .
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ in MTT assays) and control for solvent effects (DMSO concentration ≤0.1%) .
- Metabolic stability : Use hepatic microsome assays to assess degradation rates, which differ between bacterial and mammalian systems .
Advanced: What strategies optimize reaction yields while minimizing side products in large-scale synthesis?
Answer:
- Solvent selection : Ethanol/DMF mixtures balance solubility and reaction rates, reducing tar formation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in furan incorporation .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, critical for exothermic steps like cyclization .
- Byproduct trapping : Add molecular sieves to absorb water in condensation reactions, shifting equilibrium toward product .
Advanced: How do computational methods elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Molecular docking (AutoDock Vina) identifies binding modes with targets like DNA gyrase (antimicrobial) or PI3K/AKT pathway proteins (anticancer) .
- DFT calculations predict reactivity of the diketone moiety, explaining preferential oxidation at C3 over C9 .
- MD simulations (>100 ns) assess stability of ligand-receptor complexes, correlating with experimental IC₅₀ values .
Basic: What biological activities are most strongly associated with this compound?
Answer:
- Antimicrobial : MIC of 8–16 µg/mL against S. aureus and E. coli, attributed to furan-mediated disruption of cell membranes .
- Anticancer : IC₅₀ of 12–25 µM in breast cancer (MCF-7) via ROS generation and apoptosis induction .
- Anti-inflammatory : COX-2 inhibition (60% at 10 µM) due to methoxyphenyl’s electron-donating effects .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?
Answer:
- pH stability : Degrades rapidly in acidic conditions (t₁/₂ = 2 h at pH 3) due to diketone protonation. Buffered formulations (pH 7.4) enhance shelf life .
- Thermal stability : Melting point ~220°C; DSC shows decomposition above 250°C. Lyophilization preserves integrity for long-term storage .
Advanced: What comparative analyses exist between this compound and structural analogs?
Answer:
- Substituent swaps : Replacing furan with morpholino groups reduces antimicrobial activity but improves solubility (logP from 3.2 → 2.1) .
- Methoxy positional isomers : 4-Methoxyphenyl derivatives show 3× higher anticancer activity than 3-methoxy analogs due to enhanced DNA intercalation .
- Library screening : 223 chromeno-pyrrole analogs were tested, with furan-containing derivatives ranking in the top 10% for dual bioactivity .
Basic: What spectroscopic signatures distinguish this compound from related dihydrochromeno-pyrroles?
Answer:
- ¹H NMR : Furan protons appear as doublets at δ 6.2–6.4 ppm; methoxyphenyl singlet at δ 3.8 ppm .
- IR : Strong C=O stretches at 1700–1750 cm⁻¹; furan C-O-C at 1250 cm⁻¹ .
- UV-Vis : λₘₐₓ at 320 nm (π→π* transition in chromeno-pyrrole core) .
Advanced: How can researchers design derivatives to target specific biological pathways?
Answer:
- Rational design : Introduce sulfonamide groups for enhanced kinase inhibition or halogens (e.g., Cl) for improved membrane permeability .
- Click chemistry : Azide-alkyne cycloaddition adds triazole moieties, boosting anti-inflammatory activity by 40% .
- Prodrug strategies : Acetylate phenolic -OH to improve oral bioavailability, with in vivo hydrolysis restoring activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
